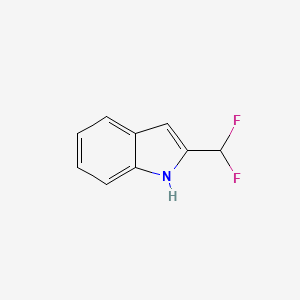

2-(Difluoromethyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVLPXJEJXMWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628023 | |

| Record name | 2-(Difluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916914-03-9 | |

| Record name | 2-(Difluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Difluoromethyl 1h Indole and Its Derivatives

Direct Difluoromethylation Approaches to Indole (B1671886) Core

Direct C-H difluoromethylation of the indole core represents an efficient and atom-economical approach to synthesizing 2-(difluoromethyl)-1H-indole. nih.gov This strategy avoids the need for pre-functionalized substrates, thereby streamlining the synthetic process. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for the direct C-H difluoromethylation of heterocycles, including indoles. researchgate.netacs.org These methods often operate under mild conditions and exhibit good functional group tolerance. nih.govacs.org

A notable method involves the use of bis(difluoromethyl)pentacoordinate phosphorane (PPh3(CF2H)2) as the difluoromethylating agent. acs.orgresearchgate.net This reagent can be synthesized on a gram scale and is bench-stable. chinesechemsoc.orgsioc.ac.cn The reaction is induced by photoredox catalysis and can directly introduce a difluoromethyl group onto various heterocycles, including indole. acs.orgresearchgate.netnih.gov The process can generate both difluoromethyl radicals (•CF2H) and difluorocarbene (:CF2), allowing for a range of fluoroalkylation reactions. chinesechemsoc.orgsioc.ac.cn

Under optimized conditions, the reaction of indole with PPh3(CF2H)2 using a photocatalyst like Erythrosin B and oxygen as an oxidant yields this compound. researchgate.netacs.orgresearchgate.net This method is particularly advantageous as it is transition-metal-free. researchgate.netacs.orgresearchgate.net

Table 1: Photoredox C-H Difluoromethylation of Indole with PPh3(CF2H)2

| Substrate | Reagent | Catalyst | Oxidant | Product | Yield | Reference |

| Indole | PPh3(CF2H)2 | Erythrosin B | O2 | This compound | Moderate | researchgate.netacs.orgresearchgate.net |

| Quinoxalin-2(1H)-one | PPh3(CF2H)2 | Erythrosin B | O2 | 3-(Difluoromethyl)quinoxalin-2(1H)-one | Good | acs.orgresearchgate.net |

| Thiophene | PPh3(CF2H)2 | Erythrosin B | O2 | 2-(Difluoromethyl)thiophene | Good | acs.orgresearchgate.net |

| Coumarin | PPh3(CF2H)2 | Erythrosin B | O2 | 3-(Difluoromethyl)coumarin | Moderate | acs.orgresearchgate.net |

Yields are reported as moderate to good based on the cited literature.

Transition-metal-free photocatalytic systems offer a greener alternative for difluoromethylation reactions. mdpi.com Organic dyes, such as Eosin Y and Rose Bengal, can serve as effective photocatalysts for the direct C-H difluoromethylation of heterocycles. nih.govmdpi.com For instance, using sodium difluoromethanesulfinate (CF2HSO2Na) as the difluoromethyl source and an organic photocatalyst in a solvent like DMSO under visible light irradiation, the C2-position of indole can be selectively difluoromethylated. nih.gov Unsubstituted indole, for example, yields the C2-difluoromethylated product with high regioselectivity. nih.gov

This approach has also been successfully applied to the difluoromethylation of various nitrogen-containing bioactive molecules, highlighting its potential in late-stage drug modification. nih.gov The development of dual-active-centered covalent organic frameworks (COFs) as photocatalysts has further enhanced the efficiency of these transformations, allowing for high yields and broad functional group tolerance. acs.org

Table 2: Transition-Metal-Free Photoredox Difluoromethylation of Indoles

| Substrate | CF2H Source | Photocatalyst | Solvent | Product | Yield (%) | Reference |

| Indole | CF2HSO2Na | Rose Bengal | DMSO | This compound | 54 | nih.gov |

| 5-Nitroindole | CF2HSO2Na | Rose Bengal | DMSO | 5-Nitro-2-(difluoromethyl)-1H-indole | 71 | nih.gov |

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile C1 synthon in the construction of fluorinated compounds. nih.govcas.cn It can be generated in situ from various readily available precursors. chinesechemsoc.org

Common precursors for the in situ generation of difluorocarbene include halodifluoroacetates like ethyl bromodifluoroacetate (BrCF2COOEt) and sodium chlorodifluoroacetate (ClCF2CO2Na), as well as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br). chinesechemsoc.orgnih.govacs.orgacs.org These reagents decompose under basic or thermal conditions to release difluorocarbene. chinesechemsoc.orgacs.org For example, ethyl bromodifluoroacetate, in the presence of a base like potassium carbonate, readily generates difluorocarbene for subsequent reactions. chinesechemsoc.org

While not directly yielding this compound, difluorocarbene chemistry provides a powerful route to 2-fluoroindoles, which are valuable structural motifs in their own right. researchgate.net One strategy involves the reaction of ortho-vinylanilines with an in situ generated difluorocarbene. researchgate.net This process proceeds through a cascade of difluorocarbene-trapping and intramolecular Michael addition, followed by C-F bond cleavage to construct the 2-fluoroindole scaffold. researchgate.net This method is notable for its efficiency, high chemoselectivity, and avoidance of transition-metal catalysis. researchgate.net

In a related approach, the double capture of difluorocarbene by activated o-aminostyrenes leads to the formation of 3-(2,2-difluoroethyl)-2-fluoroindoles. nih.govacs.org This reaction, using ethyl bromodifluoroacetate as the carbene source, incorporates two different fluorine-containing motifs into the final product without the need for transition metals. nih.govacs.org

Another innovative use of difluorocarbene involves its reaction with 2-aminoarylketones to produce 3-fluorinated oxindoles through an atom recombination process where the difluorocarbene acts as both a C1 synthon and a fluorine source. chinesechemsoc.orgchinesechemsoc.org

Difluorocarbene Chemistry for Indole Synthesis

Base-Promoted and Neutral Conditions for Difluoromethylation

The difluoromethylation of indoles can be accomplished under both basic and neutral conditions, primarily through the generation of difluorocarbene (:CF2) from various precursors.

Under basic conditions, reagents like chlorodifluoromethyl phenyl sulfone and tributyl(difluoromethyl)ammonium chloride are employed to generate difluorocarbene. cas.cn The base, often potassium carbonate or sodium hydride, deprotonates the indole nitrogen, forming a nucleophilic indolide anion that subsequently reacts with the difluorocarbene. cas.cnrsc.org This method is effective for the N-difluoromethylation of imidazoles and benzimidazoles, and similar principles can be applied to indoles. cas.cn For instance, the use of TMSCF2Br in the presence of a base has been reported for N-difluoromethylation, although yields can be low for certain substrates. cas.cn Another approach involves the use of diethyl bromodifluoromethylphosphonate, which generates difluorocarbene under mild basic conditions. cas.cn

Neutral conditions for difluoromethylation often utilize reagents that can generate difluorocarbene without the need for a strong base. cas.cn One notable example is the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent, in the presence of a fluoride (B91410) source like lithium iodide. rsc.orgacs.org This method has been successfully applied to the N-difluoromethylation of imidazoles and benzimidazoles under neutral conditions, often with the aid of microwave irradiation to shorten reaction times. rsc.orgacs.org The reaction proceeds through the formation of a difluorocarbene intermediate. rsc.org Photolysis of difluorodiazirine and the use of hexafluoropropene (B89477) oxide are other examples of generating difluorocarbene under neutral conditions, though these methods may have limitations in terms of reactivity and scope. rsc.org

Table 1: Comparison of Base-Promoted and Neutral Difluoromethylation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Base-Promoted | Chlorodifluoromethyl phenyl sulfone, KOH | Basic | Controllable carbene formation | May require higher temperatures |

| TMSCF2Br, Base | Basic | Commercially available reagent | Can result in low yields for some substrates | |

| Diethyl bromodifluoromethylphosphonate | Mildly basic, -78°C to rt | Highly efficient, environmentally benign | ||

| Neutral | TMSCF3, LiI | Neutral, Microwave or conventional heating | Shorter reaction times, avoids strong bases | May require high temperatures |

| Difluorodiazirine | Photolysis | Limited substrate scope | ||

| Hexafluoropropene oxide | Neutral | Poor reactivity or lack of generality |

Metal-Catalyzed Difluoromethylation Reactions

Transition metal catalysis provides a powerful and versatile platform for the synthesis of this compound and its derivatives. Copper, nickel, and silver have emerged as key metals in mediating these transformations.

Copper-Mediated/Catalyzed Strategies

Copper-based methods are prominent for the formation of C(sp²)–CF2H bonds. rsc.org A significant advancement was the direct copper-mediated difluoromethylation of aryl iodides using CuI, CsF, and TMSCF2H. rsc.orgnih.gov A key aspect of this method is the use of an excess of TMSCF2H to form a more stable disubstituted cuprate (B13416276) complex, [Cu(CF2H)2]⁻. rsc.org This approach is effective for electron-neutral, electron-rich, and sterically hindered aryl iodides. rsc.orgnih.gov

Copper-catalyzed difluoromethylation often involves the generation of a "CuCF2H" species. One strategy utilizes a zinc-based difluoromethylating reagent, [(DMPU)2Zn(CF2H)2], in conjunction with a copper(I) catalyst. rsc.org Transmetalation from zinc to copper generates the active cuprate complex, which then couples with aryl iodides. rsc.org This catalytic approach has been successful for various electron-deficient aryl iodides. rsc.org Furthermore, a copper-catalyzed protocol for the direct C(sp)−H difluoromethylation of terminal alkynes has been developed, which can be adapted for the synthesis of 2-difluoromethylindoles through a modification of the reaction conditions. nsf.govacs.org This method employs a (difluoromethyl)zinc reagent and an organic oxidant. nsf.gov

Table 2: Key Copper-Mediated/Catalyzed Difluoromethylation Reactions

| Substrate | Copper Source | Difluoromethyl Source | Key Additives | Product Type |

| Aryl iodides | CuI (stoichiometric) | TMSCF2H | CsF | Aryl-CF2H |

| Aryl iodides | CuI (catalytic) | [(DMPU)2Zn(CF2H)2] | Aryl-CF2H | |

| Terminal alkynes | CuBr (catalytic) | (Difluoromethyl)zinc reagent | LiOtBu, 9,10-phenanthrenequinone | Alkyne-CF2H / 2-CF2H-Indole |

Nickel-Catalyzed Approaches

Nickel catalysis offers distinct advantages for C(sp²)–CF2H bond formation due to the facile oxidative addition of Ni(0) to aryl halides and rapid reductive elimination from Ni(II) and Ni(III) species. rsc.org Nickel-catalyzed protocols have been developed for the difluoromethylation of aryl halides, aryl boronic acids, and aryl Grignard reagents. rsc.org These methods often exhibit good functional group tolerance and can be applied to pharmaceutically relevant heterocycles, including indoles. rsc.org For instance, palladium-catalyzed difluoromethylation of aryl chlorides and bromides with TMSCF2H has been reported, and similar principles can be applied with nickel catalysts. rsc.org Nickel-catalyzed Suzuki cross-coupling reactions using aryloxydifluoromethyl bromides have also been developed for the synthesis of aryldifluoromethyl aryl ethers, showcasing the versatility of nickel in forming C-CF2H bonds. springernature.com

Silver-Mediated Methods

Silver-mediated reactions, particularly those involving radical pathways, have been employed for difluoromethylation. rsc.org Silver can act as a single-electron-transfer (SET) oxidant to generate radical species. unipv.it For example, silver-promoted radical difluoromethylation of styrenes using TMSCF2H has been reported, which proceeds without the need for light or electrochemical activation. rsc.org In the context of the Minisci reaction, silver catalysis is used to generate alkyl radicals from carboxylic acids for the functionalization of heteroaromatics. sioc-journal.cn A silver-catalyzed decarboxylative difluoromethylation of heteroaromatic compounds in aqueous solution has been described, offering a direct method for C-H functionalization. sioc-journal.cn

Radical Difluoromethylation via C-H Functionalization

Direct C-H functionalization through radical difluoromethylation is an atom-economical and increasingly popular strategy for synthesizing difluoromethylated heterocycles. rsc.org This approach avoids the need for pre-functionalized substrates.

Minisci-Type Radical Chemistry Applied to Heteroaromatics

The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient N-heterocycles via the addition of a nucleophilic radical. sioc-journal.cnresearchgate.net This methodology has been adapted for difluoromethylation. rsc.org The difluoromethyl radical (•CF2H) can be generated from various precursors and subsequently attacks the protonated heteroarene. rsc.orgresearchgate.net

One common source of the •CF2H radical is zinc difluoromethanesulfinate (DFMS), often used in conjunction with an oxidant like a peroxide. researchgate.net This method has been successfully applied to a range of heteroarenes. researchgate.netnih.gov Another approach utilizes difluoroacetic acid as the difluoromethylating reagent, providing a technically simple procedure for the direct C-H difluoromethylation of heteroaromatic compounds. researchgate.net Visible-light photoredox catalysis has also emerged as a mild and efficient way to generate difluoromethyl radicals for Minisci-type reactions. rsc.orgnih.gov For example, using an organic photocatalyst and a suitable difluoromethyl source, direct C-H difluoromethylation of heterocycles, including indoles, can be achieved under mild conditions with oxygen as a green oxidant. nih.gov These photocatalytic methods often exhibit broad functional group tolerance and are suitable for late-stage functionalization. rsc.orgnih.govmdpi.com

Table 3: Radical Difluoromethylation via Minisci-Type Reactions

| Radical Precursor | Activation Method | Key Features |

| Zinc difluoromethanesulfinate (DFMS) | Peroxide oxidant | Applicable to a range of heteroarenes |

| Difluoroacetic acid | Thermal | Technically simple procedure |

| CF2HBr | Visible-light photoredox catalysis (with Ni catalyst) | Metallaphotoredox catalysis for aryl halides |

| Sodium difluoromethanesulfonate | Visible-light organic photoredox catalysis | Metal-free, uses O2 as a green oxidant |

Photolytic and Photocatalytic Activations of Difluoromethylating Reagents

Photoredox catalysis has emerged as a powerful tool for the direct C-H difluoromethylation of heterocycles, offering mild reaction conditions and broad functional group tolerance. researchgate.netnih.gov

Visible-light-mediated approaches have been successfully employed for the difluoromethylation of indoles at the C2 position. One such method utilizes bromodifluoromethylphosphonium bromide (CF2HPPh3Br) as the difluoromethyl source, with an iridium complex, such as Ir(ppy)3, acting as the photocatalyst. researchgate.netmdpi.com The reactions are typically conducted at room temperature under blue LED irradiation in a suitable solvent like acetone, often in the presence of a base such as sodium bicarbonate. researchgate.netmdpi.com This method has been shown to be effective for 3- and 3,5-substituted indoles, affording the corresponding 2-difluoromethyl indoles in low to moderate yields. researchgate.net

Another notable photocatalytic strategy involves the use of sodium difluoromethanesulfinate (NaSO2CF2H) as the difluoromethylating agent. rsc.org This approach can be facilitated by organic dyes like Eosin Y or Rose Bengal under visible light irradiation, with air or oxygen serving as a green oxidant. rsc.orgnih.gov This metal-free system has demonstrated high efficiency in the difluoromethylation of various heteroarenes, including indoles. nih.gov For instance, the reaction of 5-nitro-1H-indole using this method resulted in the regioselective formation of 2-(difluoromethyl)-5-nitro-1H-indole in good yield. nih.gov

The mechanism of these photocatalytic reactions generally involves the generation of a difluoromethyl radical (•CF2H) from the respective precursor. The photocatalyst, upon excitation by visible light, initiates a single electron transfer (SET) process with the difluoromethylating reagent to produce the •CF2H radical. mdpi.com This radical then adds to the electron-rich C2 position of the indole ring, followed by an oxidative process to afford the final product and regenerate the photocatalyst. mdpi.com

| Catalyst/Reagent System | Substrate Example | Product | Yield | Reference |

| Ir(ppy)3 / CF2HPPh3Br | 3-Methyl-1H-indole | 2-(Difluoromethyl)-3-methyl-1H-indole | Moderate | researchgate.netmdpi.com |

| Rose Bengal / NaSO2CF2H | 5-Nitro-1H-indole | 2-(Difluoromethyl)-5-nitro-1H-indole | 71% | nih.gov |

| Eosin Y / NaSO2CF2H | Indole | This compound | - | rsc.org |

Ring-Forming Reactions for this compound Scaffolds

Constructing the indole scaffold with a pre-installed difluoromethyl group at the C2 position represents an alternative and powerful strategy.

One-Pot Syntheses from Precursors with Fluorine-Containing Carboxylic Acids

One-pot procedures have been developed for the synthesis of this compound derivatives from readily available starting materials. A notable method involves the reaction of 2-aminobenzyl alcohols with difluoroacetic acid in the presence of triphenylphosphine (B44618) (Ph3P) and tetrachloromethane (CCl4) with a base like triethylamine (B128534) (NEt3). researchgate.net This approach provides a convenient route to various 2-difluoromethyl substituted indoles. researchgate.net

Another efficient one-pot synthesis utilizes the reaction of o-phenylenediamines, 2-aminophenols, or 2-aminobenzenethiols with difluoroacetic acid to produce 2-(difluoromethyl) substituted benzimidazoles, benzoxazoles, and benzothiazoles, respectively. researchgate.net While not directly yielding indoles, this methodology highlights the utility of difluoroacetic acid in constructing related heterocyclic systems.

| Precursors | Reagents | Product Type | Reference |

| 2-Aminobenzyl alcohol, Difluoroacetic acid | Ph3P, CCl4, NEt3 | This compound | researchgate.net |

| o-Phenylenediamine, Difluoroacetic acid | - | 2-(Difluoromethyl)benzimidazole | researchgate.net |

Cyclization Reactions Involving 2-Aminobenzyl Alcohols

The cyclization of 2-aminobenzyl alcohols with ketones or other carbonyl compounds is a well-established method for indole synthesis, known as the Friedländer annulation, which can be adapted for the synthesis of this compound. While direct examples with difluoromethyl ketones are not prevalent in the provided search results, the analogous synthesis of quinolines from 2-aminobenzyl alcohol and ketones proceeds via an oxidative cyclization, often catalyzed by transition metals like copper or iridium. nih.gov This suggests the potential for a similar strategy to access this compound by employing a difluoromethyl-containing carbonyl partner.

Palladium-Catalyzed Tandem Reactions for Indole Skeletons

Palladium-catalyzed tandem reactions offer a versatile and efficient means to construct complex indole skeletons. nih.govrsc.org One such strategy involves the intramolecular carbocyclization and subsequent hetroarylation of o-(2-chlorovinyl)alkynylbenzenes with indoles or pyrroles. nih.gov While this specific example leads to indenylmethyleneindoles, it showcases the power of palladium catalysis in forming multiple bonds in a single operation.

A more direct approach involves the palladium-catalyzed tandem C-N/Suzuki-Miyaura coupling of ortho-gem-dihalovinylanilines with boronic acids. organic-chemistry.org This method allows for the modular synthesis of 2-substituted indoles. By using a difluoromethyl-containing boronic acid derivative, this reaction could potentially be adapted for the synthesis of this compound. The reaction typically employs a palladium acetate (B1210297)/S-Phos catalyst system with a base like potassium phosphate. organic-chemistry.org

Another relevant palladium-catalyzed method is the cyclization of 2-alkynylanilines. nih.gov This reaction can be promoted by palladium acetate in an aqueous micellar medium, providing a green and efficient route to 2-substituted indoles. nih.govmdpi.com The use of a 2-(alkynyl)aniline bearing a difluoromethyl group on the alkyne terminus would directly lead to the desired this compound.

| Reaction Type | Key Precursors | Catalyst System | Potential for 2-CF2H-Indole Synthesis | Reference |

| Tandem C-N/Suzuki-Miyaura Coupling | ortho-gem-Dihalovinylaniline, Boronic acid | Pd(OAc)2/S-Phos | Use of a difluoromethylboronic acid derivative | organic-chemistry.org |

| Cyclization of 2-Alkynylanilines | 2-Alkynylaniline | Pd(OAc)2 | Use of a 2-alkynylaniline with a terminal CF2H group | nih.govmdpi.com |

Advanced Synthetic Methodologies for Late-Stage Difluoromethylation

Late-stage functionalization (LSF) is a crucial strategy in drug discovery, allowing for the direct modification of complex molecules at a late step in the synthetic sequence. rsc.orgrsc.orgresearchgate.net

Site-Selective Difluoromethylation of Biomolecules

The site-selective introduction of a difluoromethyl group into biomolecules, such as peptides and proteins, is a significant challenge. rsc.orgresearchgate.net However, methods are emerging for the late-stage difluoromethylation of specific amino acid residues. For instance, the indole ring of tryptophan residues in peptides has been a target for fluoroalkylation. nih.gov

Photocatalytic methods using reagents like sodium difluoromethanesulfinate have shown promise for the late-stage difluoromethylation of biologically relevant heterocycles. rsc.orgnih.gov These mild conditions are often compatible with the functional groups found in complex biomolecules. nih.gov For example, this methodology has been successfully applied to the difluoromethylation of caffeine (B1668208) and uridine (B1682114) derivatives, highlighting its potential for modifying complex natural products and their analogs. nih.gov

The development of reagents and methods for the precise and site-selective difluoromethylation of large biomolecules remains an active area of research, with the potential to significantly impact the development of new therapeutics and biochemical probes. rsc.orgresearchgate.net

Chemical Reactivity and Derivatization of 2 Difluoromethyl 1h Indole

Regioselective Functionalization of the Indole (B1671886) Ring

The reactivity of the indole ring in 2-(difluoromethyl)-1H-indole is governed by the inherent electronic properties of the indole nucleus and the influence of the electron-withdrawing difluoromethyl substituent. Electrophilic substitution is the dominant reaction pathway for indoles, with a strong preference for the C-3 position. rsc.orgrsc.org

C-2 Position Reactivity and Functionalization

The C-2 position of this compound is already substituted, making further direct functionalization at this site challenging without involving displacement of the difluoromethyl group. Most synthetic strategies focus on introducing the difluoromethyl group at C-2 as a key step. rsc.org However, functionalization of the benzene (B151609) portion of the indole ring is possible. For instance, electrophilic bromination of this compound can lead to substitution at the C-7 position.

For functionalization directly at the C-2 position, a common strategy for 2-substituted indoles involves N-protection followed by lithiation to create a nucleophilic center, which can then react with various electrophiles. This approach, however, necessitates subsequent removal of the protecting group.

C-3 Position Reactivity and Functionalization

The C-3 position of the indole ring is electron-rich and represents the most reactive site for electrophilic attack. The presence of the difluoromethyl group at C-2 does not change this inherent reactivity, and various C-3 functionalization reactions can be achieved. For example, Friedel-Crafts-type reactions, such as hydroxyalkylation with fluoromethyl ketones, proceed readily at the C-3 position. beilstein-journals.org A study on the reaction of indoles with aromatic fluoromethyl ketones demonstrated that these reactions can be efficiently catalyzed by systems like K2CO3/n-Bu4PBr in water, yielding C-3 functionalized products. beilstein-journals.org

Furthermore, direct C-3 alkylation with various alcohols, including heteroaromatic methyl alcohols, has been developed for indoles, showcasing the versatility of this position for building molecular complexity. rsc.orgrsc.orgchemrxiv.org These reactions often proceed via an initial oxidation of the alcohol to an aldehyde, which then undergoes condensation with the indole at the C-3 position. rsc.org

Table 1: Examples of C-3 Functionalization Reactions of Indoles

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Hydroxyalkylation | Aromatic fluoromethyl ketones, K₂CO₃/n-Bu₄PBr | 1-(1H-indol-3-yl)ethan-1-ols | beilstein-journals.org |

| Alkylation | α-Heteroaryl-substituted methyl alcohols, Cs₂CO₃/Oxone® | C3-(α-Heteroaryl)methylindoles | rsc.orgrsc.org |

N-1 Position Modification and its Impact on Chemical and Biological Properties

The nitrogen atom (N-1) of the indole ring possesses a lone pair of electrons and an acidic proton, making it a site for modification through reactions like alkylation and acylation. google.com N-alkylation of indoles can be achieved using various alkylating agents, often in the presence of a base to form the indole anion. google.com

Table 2: N-1 Position Modifications and Their Potential Impact

| Modification Type | Typical Reagents | Impact on Properties | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Base (e.g., NaH) | Removes N-H hydrogen bond donor capability, alters solubility and lipophilicity. | google.com |

| N-Benzylation | Benzyl halides, Ionic liquids | Modulates steric and electronic profile, impacts receptor binding. | google.com |

| N-Difluoromethylation | BrCF₂COOEt | Introduces a second CHF₂ group, significantly altering electronic properties and H-bonding potential. | nih.gov |

Transformations of the Difluoromethyl Group

The difluoromethyl group itself can undergo chemical transformations, providing further avenues for derivatization.

Reduction Reactions

The difluoromethyl group is generally stable, but it can be reduced under specific conditions. While detailed studies specifically on this compound are limited, radical reduction conditions have been shown to be effective for related substrates. For example, the nitro group on a difluoromethylated isoxazole (B147169) was successfully removed using radical reduction conditions without affecting the difluoromethyl group, indicating the latter's relative stability. scienceopen.com In other contexts, difluoromethyl groups have been reduced to methyl groups. For instance, a radical monobromination of a benzylic methyl group followed by further transformations has been noted in the synthesis of complex molecules, suggesting that functionalization adjacent to the aromatic ring is feasible. researchgate.net The reduction of a difluoromethyl group to a methyl group would significantly alter the electronic properties, removing the electron-withdrawing effect and the hydrogen-bonding capability of the CHF2 moiety. researchgate.netmasterorganicchemistry.com

Bromination of Difluoromethyl Groups

The hydrogen atom of the difluoromethyl group can be substituted. A notable reaction is the photolytic bromination using N-bromosuccinimide (NBS). dp.tech This reaction replaces the hydrogen atom with a bromine atom, converting the difluoromethyl (-CHF2) group into a bromodifluoromethyl (-CBrF2) group. This transformation opens up possibilities for further synthetic manipulations, as the resulting bromodifluoromethylated compounds can be used to prepare other complex molecules. dp.tech The photolysis of NBS is known to generate bromine radicals, which can abstract hydrogen atoms, or under different conditions, lead to electrophilic aromatic substitution. nih.govaklectures.comresearchgate.netresearchgate.net In the case of the difluoromethyl group, the radical pathway leading to H-abstraction is favored.

Table 3: Transformations of the Difluoromethyl Group

| Reaction Type | Reagents/Conditions | Product Group | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Photolysis | Bromodifluoromethyl (-CBrF₂) | dp.tech |

| Reduction | Radical reduction conditions | Methyl (-CH₃) (potential) | scienceopen.comresearchgate.net |

Electrophilic and Nucleophilic Reactions of the Indole Core

The indole nucleus is generally prone to electrophilic attack, with the C3 position being the most reactive site, estimated to be 10¹³ times more reactive than benzene. wikipedia.org This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation formed during the substitution. While the C3 position is most favored, electrophilic substitution can occur at other positions if C3 is blocked or under specific reaction conditions. wikipedia.org The presence of the electron-withdrawing difluoromethyl group at the C2 position can modulate this reactivity, but the fundamental preference for electrophilic attack on the pyrrole (B145914) ring remains.

Electrophilic Substitution:

N-Alkylation/Arylation: The nitrogen atom (N1) of the indole ring can act as a nucleophile. For instance, direct N-difluoromethylation of indole itself has been achieved using chlorodifluoromethane (B1668795) under phase-transfer-catalyzed basic conditions. cas.cn

C3-Substitution: The C3 position is the primary site for electrophilic reactions such as formylation (Vilsmeier-Haack reaction), Mannich reactions, and sulfonation. wikipedia.org For example, electrophilic difluoromethylthiolation of indoles has been developed using reagents like 2-((difluoromethyl)sulfonyl)benzo[d]thiazole (B2410222) (2-BTSO₂CF₂H) in the presence of (EtO)₂P(O)H and TMSCl, yielding the C3-substituted product. cas.cn

Substitution on the Benzene Ring: Electrophilic substitution on the carbocyclic ring typically requires harsher conditions and occurs only after the N1, C2, and C3 positions are substituted. wikipedia.org However, under strongly acidic conditions that protonate C3, electrophilic attack can be directed to the C5 position. wikipedia.org

Nucleophilic Reactions: Nucleophilic substitution reactions on the unsubstituted indole core are less common. However, the introduction of a leaving group, such as a halogen, onto the ring system facilitates nucleophilic attack. In derivatives like 7-Bromo-2-(difluoromethyl)-1H-indole, the bromine atom can be displaced by various nucleophiles.

Table 1: Examples of Electrophilic Reactions on the Indole Core

| Reaction Type | Reagent(s) | Position of Attack | Product Type |

| N-Difluoromethylation | Chlorodifluoromethane, Base, Phase-Transfer Catalyst | N1 | N-(Difluoromethyl)indole |

| C3-Difluoromethylthiolation | 2-BTSO₂CF₂H, (EtO)₂P(O)H, TMSCl | C3 | 3-(Difluoromethylthio)indole |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | Indole-3-carboxaldehyde |

| Mannich Reaction | Formaldehyde, Dimethylamine | C3 | Gramine (3-((Dimethylamino)methyl)-1H-indole) |

Oxidation and Reduction Reactions of the Indole Nucleus

The indole nucleus can undergo both oxidation and reduction, although it is relatively stable. The reaction's outcome depends significantly on the reagents and conditions used.

Oxidation: The pyrrole ring of the indole nucleus is more susceptible to oxidation than the benzene ring. Strong oxidizing agents can lead to the cleavage of the C2-C3 double bond. For halogenated derivatives such as 7-Bromo-2-(difluoromethyl)-1H-indole, the indole ring can be oxidized to form the corresponding indole-2,3-diones (isatins). The oxidation of indolines (2,3-dihydroindoles) to indoles is a common synthetic transformation, often achieved using oxidizing agents like manganese dioxide or simply air (O₂), sometimes in the presence of a catalyst. organic-chemistry.org

Reduction: Catalytic hydrogenation of indoles typically reduces the pyrrole ring to yield indolines. More vigorous conditions are required to reduce the benzene ring. For derivatives like 7-Bromo-2-(difluoromethyl)-1H-indole, it has been noted that the difluoromethyl group itself can be reduced to a methyl group under specific, though not commonly detailed, conditions.

Table 2: Oxidation and Reduction Products of Indole Derivatives

| Starting Material | Reaction Type | Reagent(s)/Conditions | Major Product |

| 7-Bromo-2-(difluoromethyl)-1H-indole | Oxidation | Specific oxidizing agents | 7-Bromo-2-(difluoromethyl)indole-2,3-dione |

| Indoline | Oxidation | O₂, Catalyst (e.g., Copper) | Indole |

| Indole | Reduction (Catalytic Hydrogenation) | H₂, Catalyst (e.g., Pd/C) | Indoline |

| 7-Bromo-2-(difluoromethyl)-1H-indole | Reduction of Substituent | Specific reducing conditions | 7-Bromo-2-methyl-1H-indole |

Strategies for Synthesis of Halogenated Derivatives (e.g., 7-Bromo-2-(difluoromethyl)-1H-indole)

The synthesis of halogenated derivatives of this compound is a key strategy for creating intermediates for further functionalization, particularly for cross-coupling reactions in medicinal chemistry.

The synthesis of 7-Bromo-2-(difluoromethyl)-1H-indole is typically achieved through the direct electrophilic bromination of this compound. The choice of brominating agent and reaction conditions is crucial for achieving regioselectivity, targeting the desired position on the indole ring.

A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reagent is favored for its ability to provide a low concentration of bromine, which helps to control the reaction and prevent over-bromination. The reaction is typically performed in an organic solvent. The regioselectivity of the bromination (i.e., substitution at C7 versus other positions like C3, C5, or C6) is influenced by the directing effects of the existing substituents and the reaction conditions.

Table 3: Synthesis of 7-Bromo-2-(difluoromethyl)-1H-indole

| Precursor | Brominating Agent | Solvent | Conditions | Product |

| This compound | N-Bromosuccinimide (NBS) | Dichloromethane (B109758) or Chloroform | Controlled temperature | 7-Bromo-2-(difluoromethyl)-1H-indole |

This synthetic approach highlights a standard method for introducing a halogen atom onto the indole scaffold, which then serves as a versatile handle for subsequent chemical modifications.

Biological Activities and Medicinal Chemistry Applications of this compound

Following a comprehensive review of available scientific literature, no specific studies detailing the direct anticancer potential of the compound this compound were identified. Research focusing explicitly on its cytotoxicity against human cancer cell lines, its ability to induce apoptosis or inhibit tumor growth, its influence on cell cycle regulation, or its specific molecular interactions with targets such as EGFR, CDK-2, Bcl-2, and Mcl-1 is not present in the public domain.

The broader class of indole-containing compounds has been a significant area of interest in medicinal chemistry, with various derivatives showing promise in cancer research. However, the specific biological activities and therapeutic potential of this compound remain uninvestigated in the context of the requested biological activities. Therefore, detailed research findings and data tables for the specified subsections cannot be provided at this time. Further experimental studies would be required to elucidate the potential of this specific compound in the field of oncology.

Biological Activities and Medicinal Chemistry Applications

Anticancer Potential

Inhibition of Specific Molecular Targets

IMPDH Inhibition

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme and a significant target in pharmacology, playing a rate-limiting role in the de novo biosynthesis of guanine nucleotides. nih.govscbt.com The inhibition of IMPDH can disrupt DNA and RNA synthesis, thereby affecting cell proliferation, which makes it an attractive target for immunosuppressive, antiviral, and anticancer agents. scbt.com Humans express two isoforms, IMPDH1 and IMPDH2, both of which are present in stimulated lymphocytes. nih.gov

While specific studies on the IMPDH inhibitory activity of 2-(Difluoromethyl)-1H-indole are not extensively documented in publicly available research, the indole (B1671886) scaffold is a known component in the design of IMPDH inhibitors. Research into novel indole-based inhibitors has explored the introduction of various substituents to modulate activity. For instance, the exploration of novel quinolone-based and amide-based small molecule inhibitors of IMPDH has been documented, alongside efforts to develop indole-based inhibitors by introducing hydrogen bond acceptors at the C-3 position of the indole ring. ebi.ac.uk This ongoing research highlights the versatility of the indole nucleus in designing specific and potent IMPDH inhibitors. scbt.comebi.ac.uk

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cellular cytoskeleton involved in critical processes such as cell division, motility, and intracellular transport. dntb.gov.uanih.gov Consequently, agents that interfere with tubulin polymerization are among the most important and widely used therapeutics in cancer treatment. dntb.gov.uanih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. This action leads to chromatin condensation and repression of gene transcription. youtube.com HDAC inhibitors have emerged as a significant class of anticancer agents because they can induce gene expression, leading to cell cycle arrest, differentiation, and apoptosis in tumor cells. youtube.com

The indole ring is a key structural feature in several classes of HDAC inhibitors. For instance, a series of 2-methyl-1H-indol-3-ethylsulfamoylphenylacrylamides have been synthesized and shown to possess potent HDAC inhibitory and anti-inflammatory activity. nih.gov Furthermore, researchers have explored the use of indole-isosteric azaborines as capping groups for HDAC inhibitors, with some compounds showing nanomolar inhibitory activity. elifesciences.org While these examples underscore the utility of the indole scaffold, another area of research has focused on compounds containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety. nih.govresearchgate.net These DFMO-containing molecules have been identified as potent and highly selective, slow-binding substrate analog inhibitors of HDAC6, an isoform involved in the immune response, neuropathy, and cancer. nih.gov Although these compounds are structurally distinct from this compound, they highlight the potential of the difluoromethyl group in designing potent enzyme inhibitors. nih.govresearchgate.net

Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine residues on histones (H3K4 and H3K9) and other proteins. nih.govfrontiersin.org Overexpression of LSD1 is associated with a poor prognosis in numerous cancers, making it a compelling target for therapeutic intervention. nih.govfrontiersin.orgnih.gov LSD1 inhibitors can be classified as either covalent, irreversible inhibitors or non-covalent, reversible inhibitors. frontiersin.orgnih.gov

Several indole derivatives have been reported as reversible LSD1 inhibitors, exhibiting growth arrest in cancer cell lines at micromolar concentrations. frontiersin.org The development of LSD1 inhibitors has also heavily featured derivatives of tranylcypromine, a trans-2-phenylcyclopropylamine, which acts as an irreversible inhibitor by forming a covalent adduct with the FAD cofactor of the enzyme. researchgate.netresearchgate.net While specific inhibitory data for this compound against LSD1 is not detailed in the available literature, the established activity of other indole-containing molecules suggests that this chemical class is a promising starting point for the design of novel LSD1 inhibitors. frontiersin.org

Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Inhibition

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) environments common in solid tumors. nih.govnih.gov HIF-1 is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. nih.gov Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thus contributing to tumor progression and resistance to therapy. nih.govnih.gov Consequently, inhibiting the HIF-1 pathway is a promising strategy in cancer treatment. nih.govselleckchem.com

Several small molecules have been identified that inhibit the HIF-1 pathway through various mechanisms, including blocking HIF-1α synthesis, preventing its nuclear accumulation, or inhibiting its binding to DNA. nih.govselleckchem.comresearchgate.net The indole nucleus is present in some compounds investigated for HIF-1α inhibitory activity. For example, 3,3′-Diindolylmethane (DIM), a phytochemical derived from Indole-3-carbinol, has been shown to promote the proteasomal degradation of HIF-1α. nih.gov While direct evidence of this compound as a HIF-1α inhibitor is not available, the proven role of other indole-containing compounds like DIM provides a basis for exploring its potential in this area. nih.govmdpi.com

Antimicrobial Activities

Antibacterial Efficacy Against Bacterial Strains

The indole scaffold is a common motif in compounds exhibiting a broad spectrum of antimicrobial activities. iosrphr.orgnih.gov Derivatives of indole have shown promise against various microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Similarly, the incorporation of a difluoromethyl group into molecular structures has been investigated as a strategy to enhance antibacterial activity. mdpi.comnih.gov

Research into difluoromethyl cinnamoyl amides, for instance, revealed that the presence of the difluoromethyl moiety enhanced antibacterial activity and selectivity, particularly against Mycobacterium smegmatis. mdpi.comnih.gov This bacterium is often used as a non-pathogenic model for M. tuberculosis. mdpi.com In another study, various 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated significant activity against Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans. mdpi.com Some of these compounds exhibited very low minimum inhibitory concentrations (MIC), indicating high potency. mdpi.com

The table below summarizes the antibacterial activity of representative indole and difluoromethyl-containing compounds against several bacterial strains, illustrating the potential of these chemical classes.

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Indole-thiadiazole derivative (2c) | MRSA | More effective than ciprofloxacin |

| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin |

| Indole-triazole derivative (3d) | S. aureus | 6.25 |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | S. aureus (MRSA) | < 1 |

| Indolylbenzo[d]imidazoles (3aa, 3ad) | S. aureus (MRSA) | 3.9–7.8 |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | M. smegmatis | 3.9 |

| Difluoromethyl cinnamoyl amides (11b, 11d, 11g) | M. smegmatis | 8 |

Antifungal Properties Against Various Fungi

Derivatives of the indole nucleus have demonstrated notable antifungal activities against a wide range of pathogenic fungi. Research has shown that these compounds can be effective against both common and drug-resistant fungal strains. For instance, various indole derivatives have been evaluated for their in-vitro efficacy against several phytopathogenic fungi, with many exhibiting broad-spectrum antifungal activities. nih.govresearchgate.net

Studies have specifically highlighted the potent activity of certain indole derivatives against fungi such as Candida albicans, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus. nih.govresearchgate.netnih.gov In some cases, the antifungal potency of these synthetic derivatives was found to be comparable or even superior to commercially available fungicides like ketoconazole and fluconazole. nih.gov The mechanism of action for some of these derivatives involves the disruption of the fungal cell wall and membrane integrity. acs.org The promising results suggest that the indole scaffold is a valuable starting point for the development of new antifungal agents. researchgate.netbohrium.comtsijournals.com

| Fungal Species | Observed Activity of Indole Derivatives | Reference |

|---|---|---|

| Candida albicans | Good to Excellent | nih.govbohrium.com |

| Candida krusei | Excellent | nih.gov |

| Aspergillus fumigatus | Potent | nih.gov |

| Cryptococcus neoformans | Potent | nih.gov |

| Fusarium graminearum | Active | nih.gov |

| Alternaria alternata | Active | nih.gov |

| Rhizoctonia solani | Excellent | mdpi.com |

Anti-inflammatory Effects

The indole framework is a key component in many anti-inflammatory agents. researchgate.net Derivatives containing a trifluoromethyl group, which is structurally related to the difluoromethyl group, have shown significant anti-inflammatory properties. nih.gov These compounds have been found to effectively inhibit the production of pro-inflammatory mediators. nih.gov For example, certain indole derivatives have demonstrated potent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) release in cellular models of inflammation. nih.govnih.gov This activity underscores the potential of fluorinated indole compounds in managing inflammatory conditions. researchgate.netrsc.org

Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)

The anti-inflammatory effects of indole derivatives are often mediated through their interaction with key inflammatory signaling pathways. A crucial mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins during inflammation. nih.govresearchgate.net

Research on a series of 3-(2-trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles identified a potent COX-2 inhibitor with an IC50 value of 51.7 ± 1.3 nM. nih.gov This inhibition of COX-2 activity directly reduces the production of inflammatory prostaglandins.

Furthermore, these compounds have been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.org NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including COX-2 and inducible nitric oxide synthase (iNOS). researchgate.net By inhibiting the degradation of IκB (the inhibitor of NF-κB) and preventing the nuclear translocation of the NF-κB p65 subunit, these indole derivatives can effectively down-regulate the inflammatory cascade. nih.gov

| Compound/Derivative | Target | IC50 Value | Reference |

|---|---|---|---|

| 3-(3-(4-chlorophenyl)-6-methoxy-2-(trifluoromethyl)-4H-chromen-4-yl)-1H-indole | NO Production (LPS-induced RAW264.7 cells) | 4.82 ± 0.34 µM | nih.gov |

| 3-(3-(4-chlorophenyl)-6-methoxy-2-(trifluoromethyl)-4H-chromen-4-yl)-1H-indole | Human Recombinant COX-2 | 51.7 ± 1.3 nM | nih.gov |

Neuroprotective Effects

Indole-based compounds have emerged as promising candidates for the development of multi-targeted agents for neurodegenerative diseases. nih.govnih.govmdpi.com Their neuroprotective actions are attributed to a combination of antioxidant, anti-inflammatory, and anti-aggregation properties. nih.govnih.gov

Synthetic indole derivatives have demonstrated the ability to counteract reactive oxygen species (ROS) and protect neuronal cells from oxidative stress-induced damage. mdpi.com They have also been shown to possess metal-chelating properties, which can be beneficial in neurodegenerative conditions where metal dyshomeostasis is implicated. nih.govnih.gov Furthermore, certain indole-phenolic hybrids can promote the disaggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov These multifunctional properties position indole derivatives as valuable leads in the search for effective neuroprotective therapies. researchgate.net

Enzyme Inhibition and Receptor Modulation

The versatility of the indole scaffold extends to its ability to modulate the activity of various enzymes and receptors, making it a valuable core for inhibitor design.

Kinase Inhibitors

The indole and azaindole frameworks are recognized as privileged structures in the design of kinase inhibitors. mdpi.com Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in diseases such as cancer. The incorporation of a difluoromethyl group into inhibitor motifs has been explored in this context. researchgate.net For example, a 4-anilinoquinoline derivative incorporating a difluoromethyl group has been synthesized and characterized as a potential kinase inhibitor. researchgate.net The indole structure serves as a versatile template for developing compounds that can target the ATP-binding site of various kinases. mdpi.comnih.gov

Carbonic Anhydrase (hCA IX and XII) Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. The tumor-associated isoforms, hCA IX and hCA XII, are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting cancer progression. mdpi.comresearchgate.net Consequently, they are important targets for anticancer drug development.

Derivatives of the indole nucleus have been investigated as inhibitors of these specific isoforms. researchgate.net Studies on chromene-linked bis-indole derivatives and indolyl α-γ-diketo acids have identified compounds that selectively inhibit hCA IX and XII over other isoforms like hCA I and II. mdpi.comnih.gov For instance, certain chromene-linked bis-indole derivatives showed potent and selective inhibition of hCA IX with Ki values in the low micromolar range. nih.govresearchgate.net This selectivity is crucial for minimizing off-target effects, highlighting the potential of indole-based, non-sulfonamide inhibitors in cancer therapy. nih.gov

5-HT6 Receptor Antagonism

The serotonin 5-HT6 receptor (5-HT6R) is a promising target for the treatment of cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease. Antagonism of this receptor has been shown to improve memory in various preclinical models. Research into novel 5-HT6R antagonists has explored the incorporation of a difluoromethyl group onto the indole core to enhance potency and pharmacokinetic properties.

In one study, a series of 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives were designed, synthesized, and evaluated as 5-HT6R antagonists. The structure-activity relationship (SAR) studies identified several compounds with high binding affinity for the receptor. Notably, the difluoromethyl group was introduced as a replacement for a methyl group, which led to significant improvements in the metabolic stability and pharmacokinetic profile of the lead compounds.

One of the standout compounds from this series, compound 6p , demonstrated a potent binding affinity and excellent brain penetration. In preclinical rat models, 6p not only reversed scopolamine-induced learning deficits in the novel object recognition test but also showed synergistic effects in increasing acetylcholine levels in the hippocampus when combined with donepezil. rhhz.net

Another series of novel 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives featuring a difluoromethyl group at the C3 position of the indole scaffold were also developed. The optimal compound from this series, C14 , exhibited a remarkably high affinity for the 5-HT6R, being approximately 10-fold more potent than the known 5-HT6R antagonist, idalopirdine. researchgate.net Compound C14 also demonstrated favorable pharmacokinetic and metabolic properties and was effective in reversing scopolamine-induced memory deficits in rats. researchgate.net

These findings underscore the potential of the difluoromethyl-indole scaffold in the development of new therapeutic agents for cognitive disorders.

| Compound | 5-HT6R Binding Affinity (Ki, nM) | Notes |

| Idalopirdine | 0.83 | Reference Compound researchgate.net |

| Compound C14 | 0.085 | Showed a 10-fold higher affinity than idalopirdine researchgate.net |

| Compound 6a | Data not specified | Used as a baseline for pharmacokinetic comparison rhhz.net |

| Compound 6p | Data not specified | Showed significantly improved bioavailability and brain penetration compared to 6a rhhz.net |

Potential as Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. The goal of SARM development is to harness the anabolic benefits of androgens on muscle and bone while minimizing the androgenic side effects on tissues like the prostate. frontiersin.org The exploration of diverse chemical scaffolds has been a key strategy in the discovery of nonsteroidal SARMs.

While various structural classes of nonsteroidal SARMs have been investigated, including quinolinones, arylpropionamides, and hydantoin derivatives, research has also extended to indole-based structures. frontiersin.org For instance, scientists at Johnson & Johnson have explored replacing the traditional propionamide linker in SARM structures with cyclic elements, including indoles. caldic.comlupinepublishers.com This indicates that the indole nucleus is considered a viable scaffold for engaging the androgen receptor and eliciting a selective biological response.

However, a review of the current scientific literature does not reveal specific studies on this compound or its direct derivatives as SARMs. The structure-activity relationships for indole-based SARMs are not as extensively documented as for other chemical classes. Therefore, while the broader class of indole derivatives has been identified as having potential in the development of SARMs, the specific contribution or potential of the 2-(difluoromethyl) substitution on this scaffold remains an unexplored area of research.

Antidiabetic Potential (e.g., Linagliptin Analogues)

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antidiabetic drugs that work by increasing the levels of incretin hormones, which help to regulate blood sugar. Linagliptin is a potent and selective DPP-4 inhibitor. The search for novel DPP-4 inhibitors with improved efficacy and pharmacokinetic profiles is an active area of research.

The indole scaffold has been successfully utilized in the design of novel DPP-4 inhibitors. Researchers have designed and synthesized series of indole-based compounds that demonstrate potent and selective inhibition of the DPP-4 enzyme. In one such effort, a series of indole sulfonamide analogues were developed, and their binding mode was confirmed through co-crystallization with the DPP-4 enzyme. These compounds also exhibited good metabolic stability, a desirable characteristic for drug candidates.

Furthermore, a patent application has disclosed a range of indole derivatives for use as DPP-IV inhibitors, highlighting the interest in this chemical class for the treatment of type 2 diabetes. google.com The structure-activity relationship studies of these indole derivatives have provided insights into the substitutions that are favorable for potent DPP-4 inhibition.

Despite the established utility of the indole scaffold in the design of DPP-4 inhibitors, there is no specific mention in the current literature of the synthesis or evaluation of this compound as a Linagliptin analogue or a DPP-4 inhibitor. The exploration of how the difluoromethyl group at the 2-position of the indole ring might influence the binding affinity and selectivity for the DPP-4 enzyme has not been reported. Thus, the antidiabetic potential of this specific compound remains a subject for future investigation.

Theoretical and Computational Studies

Molecular Modeling and Docking Studies

Molecular modeling techniques are instrumental in predicting how a ligand might interact with a biological target at the molecular level. For indole (B1671886) derivatives, a common target of investigation is the enzyme Cyclooxygenase-2 (COX-2), which is implicated in inflammation.

While specific docking studies for 2-(Difluoromethyl)-1H-indole are not extensively documented, the binding modes of analogous indole-containing COX-2 inhibitors provide a robust framework for prediction. The COX-2 active site is a hydrophobic channel with key amino acid residues that are critical for ligand binding.

Docking studies of various indole derivatives reveal that the indole scaffold typically orients within this hydrophobic channel. researchgate.netnih.gov Key interactions often involve:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, frequently interacting with the side chain of residues like Arg120 or the backbone carbonyl of other residues within the active site. nih.govmdpi.com

Hydrophobic Interactions: The bicyclic ring system of indole fits well within the hydrophobic pocket, forming van der Waals interactions with nonpolar residues such as Val349, Leu352, Phe518, and Ala527. mdpi.com

π-π Stacking: The aromatic nature of the indole ring can lead to π-π stacking interactions with aromatic residues like Tyr355 and Trp387. mdpi.com

The 2-(difluoromethyl) group (CHF₂) is expected to significantly influence these interactions. Due to the high electronegativity of the fluorine atoms, the CHF₂ group can participate in dipole-dipole interactions and may form weak hydrogen bonds (C-H···O or C-H···N) with polar residues in the active site. Furthermore, its lipophilic nature would likely enhance hydrophobic interactions within the channel. In some cases, substituted indolin-2-one derivatives have shown that a trifluoromethyl moiety can form π-π interactions with residues like Phe-191. nih.gov A similar interaction might be possible for the difluoromethyl group of this indole derivative.

| Interaction Type | Potential Interacting Residues | Involving Moiety |

|---|---|---|

| Hydrogen Bond (Donor) | Arg120, Ser530 | Indole N-H |

| Hydrophobic Interactions | Val349, Leu352, Phe518, Val523 | Indole Ring, CHF₂ Group |

| π-π Stacking | Tyr355, Trp387 | Indole Ring |

Structure-activity relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. fiveable.me For the indole scaffold, SAR studies have provided several key insights. The nature and position of substituents on the indole ring are critical for potency and selectivity against various biological targets. nih.govnih.gov

The introduction of a difluoromethyl group at the C2 position is a strategic modification. The C2 position is often a site for substitution in the design of bioactive molecules. nih.gov The CHF₂ group acts as a bioisostere for other small alkyl or hydroxyl groups but with distinct electronic properties.

Key SAR considerations for the 2-(difluoromethyl) group include:

Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions with a target protein.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. The presence of the CHF₂ group is expected to block metabolic oxidation at the C2-methyl position, thereby increasing the metabolic stability and half-life of the compound.

SAR studies on related indole derivatives have shown that small alkyl groups at certain positions are often preferred for activity. nih.gov The difluoromethyl group, while electronically different, is sterically similar to a methyl or ethyl group, suggesting it could be well-tolerated within a binding site.

Quantum Mechanical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. acs.org DFT calculations can provide valuable data on molecular geometry, orbital energies, and reactivity, complementing experimental findings. Studies on related fluorinated indoles, such as 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, serve as a reference for the expected properties of this compound. nih.govresearchgate.net

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals that govern chemical reactivity. wikipedia.orglibretexts.org The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org

For an indole ring, the HOMO is typically a π-orbital with significant electron density on the pyrrole (B145914) ring, particularly at the C3 position, making it susceptible to electrophilic attack. The electron-withdrawing nature of the 2-CHF₂ group is predicted to have the following effects:

Stabilization of Orbitals: The inductive effect of the CHF₂ group will lower the energy of both the HOMO and LUMO. This stabilization generally leads to a more electronically stable molecule.

HOMO-LUMO Gap: The difluoromethyl group is expected to lower the HOMO energy more significantly than the LUMO energy, likely resulting in a larger HOMO-LUMO gap compared to unsubstituted indole. A larger gap implies greater kinetic stability and lower chemical reactivity. wikipedia.org

Electron Density Distribution: The CHF₂ group will pull electron density away from the indole ring system. This reduction in electron density will be most pronounced at the C2 and C3 positions. A Molecular Electrostatic Potential (MEP) map would likely show a region of lower negative potential (less red) over the pyrrole ring compared to indole itself, indicating reduced nucleophilicity.

| Property | Predicted Effect of 2-CHF₂ Group | Consequence |

|---|---|---|

| HOMO Energy | Lowered (Stabilized) | Increased ionization potential, less easily oxidized |

| LUMO Energy | Lowered (Stabilized) | Increased electron affinity |

| HOMO-LUMO Gap | Increased | Higher kinetic stability, lower reactivity |

Global reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and the electrophilicity index, quantify the reactivity of a molecule. The indole nucleus is inherently nucleophilic, with the C3 position being the primary site for electrophilic substitution.

The presence of the electron-withdrawing 2-CHF₂ group is expected to significantly decrease the nucleophilicity of the indole ring. acs.org This electronic effect deactivates the ring towards electrophilic attack. Consequently, harsher reaction conditions would likely be required for electrophilic substitution reactions (e.g., nitration, halogenation) compared to unsubstituted indole. The electrophilicity of the molecule itself would be increased, making it a better electron acceptor in certain reactions.

The redox potential of a molecule describes its tendency to be oxidized or reduced. The oxidation of indoles typically involves the removal of an electron from the HOMO to form a radical cation. The stability of this radical cation and, therefore, the oxidation potential, is highly dependent on the substituents present on the indole ring. rsc.org

Theoretical calculations have shown a good correlation between the calculated HOMO energy and the experimental oxidation potential for a series of substituted indoles. rsc.org Electron-donating groups lower the oxidation potential (making it easier to oxidize), while electron-withdrawing groups increase it.

Given that the 2-CHF₂ group is strongly electron-withdrawing, it will stabilize the HOMO and make the removal of an electron more difficult. Therefore, this compound is predicted to have a higher oxidation potential than unsubstituted 1H-indole. rsc.org This increased resistance to oxidation could contribute to enhanced metabolic stability in a biological system. researchgate.netnih.gov

Conformational Analysis and Stability

While specific conformational analysis studies focusing solely on this compound are not extensively detailed in available research, the stability and preferred conformations can be inferred from computational studies on analogous molecules containing the difluoromethyl group. The conformation of such molecules is dictated by a delicate balance of several weak interactions, including hydrogen bonding, steric effects, and stereoelectronic factors. rsc.org

In related difluoromethylated compounds, such as N-difluoromethylated amides, the orientation of the difluoromethyl group is a subject of detailed investigation. rsc.org For instance, studies on difluoroacetamide oligomers reveal that the C-H bond of the difluoromethyl group, acidified by the adjacent fluorine atoms, can participate in weak C–H⋯O hydrogen bonds. nih.gov However, the conformational preference is often predominantly governed by dipole stabilization rather than these weak hydrogen bonds alone. nih.gov Computational explorations of a simple difluoroacetamide showed that in the gas phase, the conformer with the C-H bond syn-periplanar to the C=O bond is strongly favored. nih.gov This preference can, however, be reversed upon the inclusion of a solvent, highlighting the sensitivity of the conformational equilibrium to the molecular environment. nih.gov

For this compound, similar competing interactions would determine the rotational position (conformation) of the difluoromethyl group relative to the indole ring. Potential interactions influencing stability include weak intramolecular hydrogen bonds between the difluoromethyl C-H and the indole nitrogen's lone pair or the π-system of the aromatic rings, as well as steric repulsion between the fluorine atoms and the perihydrogen on the indole ring.

Table 1: Factors Influencing Conformational Stability of Difluoromethylated Compounds

| Influencing Factor | Description | Potential Impact on this compound |

| Intramolecular Hydrogen Bonding | Weak attractive force between the polarized C-H of the CHF₂ group and a nearby acceptor atom (e.g., N, O) or π-system. | Could favor a conformation where the C-H bond points toward the indole nitrogen or the benzene (B151609) ring. |

| Steric Hindrance | Repulsive forces between the fluorine atoms and adjacent atoms on the indole ring, particularly the hydrogen at the C3 position and the N-H group. | May disfavor conformations where the bulky fluorine atoms are eclipsed with the indole ring. |

| Dipole-Dipole Interactions | Electrostatic interactions between the dipole of the C-F bonds and the dipole of the indole ring system. | Influences the overall rotational energy landscape of the CHF₂ group. |

| Solvent Effects | The surrounding solvent can stabilize or destabilize certain conformations through intermolecular interactions. | Polar solvents might interact with the CHF₂ group, altering its preferred orientation relative to nonpolar solvents. |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a powerful computational framework used to study the mechanisms of chemical reactions. By analyzing the changes in electron density throughout a reaction, MEDT provides profound insights into reactivity, selectivity, and the sequence of bond formation/breaking events.

A key application of MEDT is in understanding the intricacies of cycloaddition reactions involving fluorinated compounds. A comprehensive MEDT study was conducted on the [3+2] cycloaddition (32CA) reaction between difluoromethyl diazomethane (B1218177) (DFDAM) and 3-ylideneoxindole (3YOI), a substrate structurally related to indole. bohrium.comrsc.orgunamur.be This study, performed at the M06-2X/6-311+G(d,p) computational level, provides a detailed blueprint for the reactivity of the difluoromethyl group in such reactions. bohrium.comrsc.org

The analysis of the Electron Localization Function (ELF) for difluoromethyl diazomethane (DFDAM) characterized it as a pseudoradical species that participates in pseudomonoradical-type (pmr) 32CA reactions. bohrium.comrsc.orgunamur.be Further analysis of conceptual Density Functional Theory (DFT) reactivity indices indicated that in this polar reaction, the 3-ylideneoxindole (3YOI) acts as the electrophile, while DFDAM serves as the nucleophile. rsc.orgunamur.be

The reaction is highly favorable, with a low activation enthalpy of 8.2 kcal·mol⁻¹ in dichloromethane (B109758) and a strong exergonic character of -18.9 kcal·mol⁻¹, which renders the reaction irreversible. bohrium.comrsc.orgunamur.be The calculated outcomes correctly predicted the experimental findings, showing complete ortho regioselectivity and endo selectivity. rsc.orgunamur.be A high global electron density transfer (GEDT) of 0.24 e at the transition state underscores the highly polar nature of the reaction. bohrium.comrsc.org

Crucially, Bonding Evolution Theory (BET) analysis along the reaction path determined that the mechanism is a non-concerted, two-stage, one-step process. bohrium.comrsc.orgunamur.be This is characterized by the initial formation of the C-C single bond, which involves the pseudoradical carbon of the DFDAM. bohrium.comrsc.org

Table 2: Computational Results for the [3+2] Cycloaddition of DFDAM and 3YOI

| Parameter | Value | Significance | Reference |

| Computational Level | M06-2X/6-311+G(d,p) | A high-level DFT method for accurate mechanistic studies. | rsc.orgunamur.be |

| Activation Enthalpy (ΔH‡) | 8.2 kcal·mol⁻¹ | Low activation barrier, indicating a facile reaction. | rsc.orgunamur.be |

| Reaction Enthalpy (ΔHr) | -18.9 kcal·mol⁻¹ | Highly exergonic, making the reaction irreversible. | rsc.orgunamur.be |

| Global Electron Density Transfer (GEDT) | 0.24 e | Indicates a highly polar reaction mechanism. | bohrium.comrsc.org |

| Mechanism Type | Non-concerted, two-stage one-step | Bond formation is asynchronous, starting with C-C bond creation. | bohrium.comrsc.orgunamur.be |

| Selectivity | ortho regioselective, endo selective | Matches the experimentally observed product. | rsc.orgunamur.be |

Analysis of Hydrogen Bonding Properties of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a unique chemical moiety of increasing importance in medicinal chemistry. researchgate.net It is often considered a "lipophilic hydrogen bond donor". researchgate.neth1.coacs.org This capability arises from the polarization of the C-H bond due to the strong electron-withdrawing nature of the two adjacent fluorine atoms, which imparts a partial positive charge on the hydrogen atom, allowing it to act as a hydrogen bond donor. researchgate.net

Studies comparing a series of difluoromethyl compounds to their methyl analogues have quantified this property. The hydrogen bond acidity parameter (A) for various difluoromethyl anisoles and thioanisoles was determined to be in the range of 0.085–0.126. h1.coacs.orgnih.gov This places the hydrogen bond donor strength of the difluoromethyl group on a similar scale to that of thiophenol, aniline, and amine groups, although it is not as strong a donor as a hydroxyl group. researchgate.neth1.coacs.orgnih.gov

The interactions involving the CHF₂ group can be categorized as either intramolecular (within the same molecule) or intermolecular (between different molecules). libretexts.orglibretexts.org

Intermolecular Interactions: The ability of the CHF₂ group to act as a hydrogen bond donor is particularly significant in its interactions with other molecules, such as solvents or biological macromolecules. harvard.edu It can form C-H···O or C-H···N hydrogen bonds with acceptor groups on proteins or enzymes. These intermolecular forces are crucial for molecular recognition and binding affinity at biological targets. harvard.eduyoutube.com

The unique hydrogen bonding capability of the difluoromethyl group has a profound impact on the biological activity and physicochemical properties of molecules, making it a valuable substituent in drug design. nih.gov

Biological Activity: The CHF₂ group can serve as a metabolically stable bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. researchgate.netnih.gov This allows medicinal chemists to replace these more metabolically labile groups to improve a drug candidate's pharmacokinetic profile while preserving or enhancing biological activity. The hydrogen bond donating ability allows it to mimic the interactions of these groups with biological targets, thereby enhancing binding affinity and specificity. nih.gov The incorporation of fluorine-containing motifs is a common and effective strategy for improving the chemical, physical, and biological properties of bioactive molecules. nih.govresearchgate.net

Physicochemical Properties: A key property modulated by the CHF₂ group is lipophilicity. While it is considered a lipophilic group, its impact is moderate. h1.conih.gov Experimental studies measuring the difference in the water-octanol partition coefficient (logP) between a difluoromethyl compound and its methyl analogue (ΔlogP = logP(XCF₂H) - logP(XCH₃)) found that the values spanned a narrow range from -0.1 to +0.4. h1.coacs.orgnih.gov This indicates that replacing a methyl with a difluoromethyl group can subtly tune lipophilicity, which is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including cell membrane permeability. nih.gov

Table 3: Physicochemical Impact of the Difluoromethyl Group

| Property | Observation | Implication in Drug Design | Reference |

| Hydrogen Bond Acidity (A) | 0.085 - 0.126 | Acts as a hydrogen bond donor, mimicking -OH, -SH, or -NH₂ groups in target binding. | h1.coacs.orgnih.gov |

| Lipophilicity (ΔlogP) | -0.1 to +0.4 (vs. -CH₃) | Allows for fine-tuning of lipophilicity to improve membrane permeability and bioavailability. | h1.coacs.orgnih.gov |

| Bioisosterism | Bioisostere for -OH, -SH, -NH₂ | Can replace metabolically vulnerable groups to enhance metabolic stability. | researchgate.netnih.gov |

Conclusion and Future Research Directions

Summary of Current Research Landscape and Gaps

Current research on 2-(difluoromethyl)-1H-indole is predominantly centered on its application as a key structural motif in the development of novel therapeutic agents. A significant body of work has highlighted its role in the design of potent and selective 5-HT6 receptor antagonists, which are being investigated for their potential in treating cognitive deficits associated with Alzheimer's disease and other neurodegenerative conditions. nih.gov The difluoromethyl group is often employed as a bioisosteric replacement for other functional groups, leading to improved metabolic stability and pharmacokinetic properties. acs.org

Exploration of Novel Synthetic Pathways